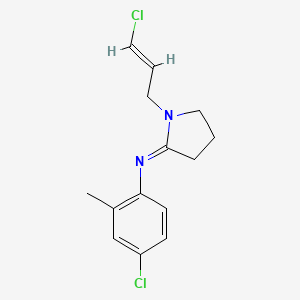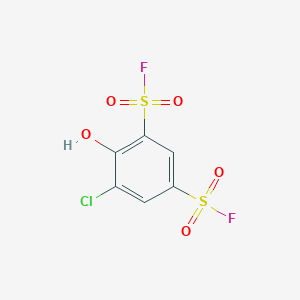
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a chloro group, a hydroxy group, and two sulfonyl fluoride groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride typically involves the sulfonation of 5-chloro-4-hydroxybenzene followed by the introduction of sulfonyl fluoride groups. The reaction conditions often require the use of strong acids such as sulfuric acid and chlorosulfonic acid. The process can be summarized as follows:
Sulfonation: 5-Chloro-4-hydroxybenzene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions.
Fluorination: The sulfonic acid groups are then converted to sulfonyl fluoride groups using chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Electrophilic Aromatic Substitution: The chloro and hydroxy groups can influence the reactivity of the benzene ring towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products can include alcohols or amines, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique reactivity makes it useful in the development of advanced materials, including polymers and coatings.
Biological Research: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or drug candidates.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride groups act as electrophilic centers, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxy and chloro groups can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-4-hydroxybenzene-1,3-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonyl fluoride groups.
4-Hydroxybenzene-1,3-disulfonyl difluoride: Lacks the chloro group, affecting its reactivity and applications.
5-Bromo-4-hydroxybenzene-1,3-disulfonyl difluoride: Contains a bromo group instead of a chloro group, leading to different reactivity patterns.
Uniqueness
5-Chloro-4-hydroxybenzene-1,3-disulfonyl difluoride is unique due to the presence of both chloro and sulfonyl fluoride groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
25314-25-4 |
|---|---|
Fórmula molecular |
C6H3ClF2O5S2 |
Peso molecular |
292.7 g/mol |
Nombre IUPAC |
5-chloro-4-hydroxybenzene-1,3-disulfonyl fluoride |
InChI |
InChI=1S/C6H3ClF2O5S2/c7-4-1-3(15(8,11)12)2-5(6(4)10)16(9,13)14/h1-2,10H |
Clave InChI |
KAGYNBOSIIDNFC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1S(=O)(=O)F)O)Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



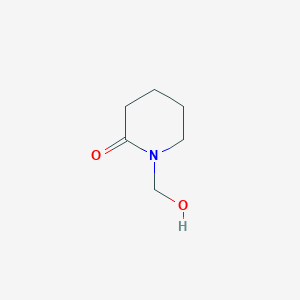

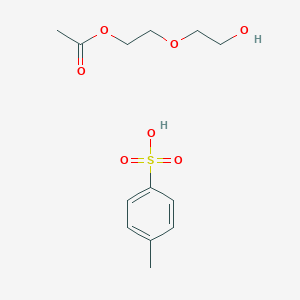


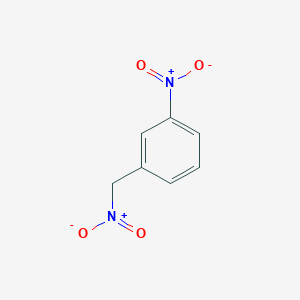
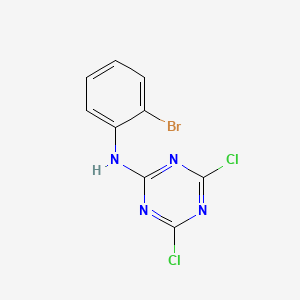

![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)

